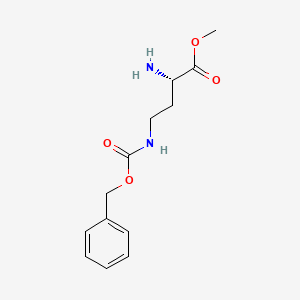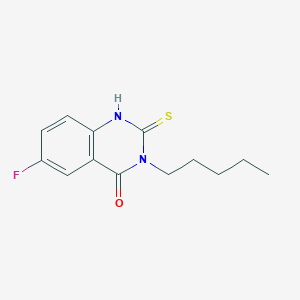
H-Dab(Z)-ome hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Dab(Z)-ome hcl, also known as H-Dab HCl, is a chemical compound with the CAS Number: [1883-09-6] and a Molecular Weight of 154.6 . It is a derivative of benzene and is most often used in immunohistochemical (IHC) staining as a chromogen .
Chemical Reactions Analysis
In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate, at the location of the HRP, which can be visualized using light microscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.6 . The related compound DAB is heat-resistant, extremely stable, and its precipitate is insoluble in water, alcohol, and other organic solvents most commonly used in the lab (such as xylene and isopropanol) .Relevant Papers
Applications De Recherche Scientifique
Dual-Active-Bridge Isolated Bidirectional DC–DC Converter for High-Frequency-Link Power-Conversion System :
- This paper discusses the High-frequency-link (HFL) power conversion systems, focusing on the dual-active-bridge (DAB) isolated bidirectional dc-dc converter, which serves as the core circuit in these systems. The research covers basic characterization, control strategies, and design optimizations, which might provide insights into the engineering applications of complex systems like H-Dab(Z)-ome hcl.
- (Zhao et al., 2014).
Catalytic Removal of Gaseous HCBz on Cu Doped OMS :
- This study presents the use of copper-doped manganese oxide for the catalytic removal of Hexachlorobenzene (HCBz), a persistent organic pollutant. While not directly related to this compound, the research on catalytic processes and pollutant removal may provide a background understanding of similar chemical processes and applications.
- (Yang et al., 2014).
Integrating Human Computing into Commercial Video Games :
- This paper proposes a model for integrating scientific research, specifically human computing, into video games. Although not directly related to this compound, it highlights the innovative use of technology in scientific research, which could inspire similar creative approaches in the study and application of complex chemical compounds.
- (Clark et al., 2018).
Detecting Hydrogen Peroxide in Leaves In Vivo :
- This research explores methods for detecting hydrogen peroxide in plants, using various chemical probes. The techniques and methods discussed here might provide insight into the detection and analysis of complex chemicals like this compound in biological systems.
- (Šnyrychová et al., 2009).
A Highly Sensitive Sensor Based on Ordered Mesoporous ZnFe2O4 for Electrochemical Detection of Dopamine :
- This paper discusses the development of a highly sensitive sensor for dopamine detection. The techniques and principles in sensor development and electrochemical detection could be relevant to the study of this compound, particularly if similar detection or analysis methods are employed.
- (Huang et al., 2020).
Mécanisme D'action
Target of Action
H-Dab(Z)-ome hcl, also known as DAB (3,3′-Diaminobenzidine), is a derivative of benzene . It is most often used in immunohistochemical (IHC) staining as a chromogen . The primary targets of DAB are haem-containing proteins, such as peroxidases . These proteins play a crucial role in various biological processes, including the breakdown of hydrogen peroxide and the regulation of reactive oxygen species in cells .
Mode of Action
In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP) . The oxidized DAB forms a brown precipitate at the location of the HRP, which can be visualized using light microscopy . This interaction allows for the detection and localization of specific antigens in cells and tissues .
Biochemical Pathways
The primary biochemical pathway involved in the action of DAB is the oxidation-reduction (redox) process . In this process, DAB is oxidized by hydrogen peroxide, resulting in the formation of a brown precipitate . This precipitate indicates the presence and distribution of hydrogen peroxide in cells, which is a key component of various cellular processes, including cell signaling and immune response .
Pharmacokinetics
It is known that the dab precipitate formed during the staining process is insoluble in water, alcohol, and other common organic solvents This suggests that DAB may have low bioavailability if administered systemically
Result of Action
The result of DAB’s action is the formation of a brown precipitate at the location of the HRP . This precipitate can be visualized using light microscopy, allowing for the detection and localization of specific antigens in cells and tissues . This makes DAB a valuable tool in various research and diagnostic applications, including the study of protein expression and distribution in cells and tissues .
Action Environment
The action of DAB can be influenced by various environmental factors. For instance, the pH of the DAB solution is a critical parameter, with a pH below 7.0 resulting in weak DAB intensity, and a pH above 7.6 leading to a high level of background stain . Additionally, DAB is light-sensitive, requiring protection from light during preparation and storage . These factors must be carefully controlled to ensure the effective and accurate use of DAB in staining procedures .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUZDYKYUJMIOA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750486.png)
![2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2750487.png)

![2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2750491.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)
![2-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2750494.png)



![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)
![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)
![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)